4-(4-(Allylthio)phenoxy)aniline
Description
4-(4-(Allylthio)phenoxy)aniline is a substituted aniline derivative characterized by a central aniline group (C₆H₅NH₂) linked via a phenoxy bridge to an allylthio moiety (-S-CH₂CH=CH₂). While direct references to this compound are absent in the provided evidence, its structural analogs—particularly phenoxy-aniline derivatives with varying substituents—are well-documented in pharmaceutical, materials science, and synthetic chemistry contexts .
Properties
IUPAC Name |
4-(4-prop-2-enylsulfanylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-2-11-18-15-9-7-14(8-10-15)17-13-5-3-12(16)4-6-13/h2-10H,1,11,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLFNLQYBOEFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=C(C=C1)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Allylthio)phenoxy)aniline typically involves the following steps:
Formation of the Phenoxy Intermediate: This can be achieved by reacting 4-chlorophenol with sodium hydroxide to form the sodium phenoxide, which is then reacted with 4-chloroaniline to form 4-(4-chlorophenoxy)aniline.
Introduction of the Allylthio Group: The 4-(4-chlorophenoxy)aniline is then reacted with allylthiol in the presence of a base such as potassium carbonate to introduce the allylthio group, resulting in the formation of 4-(4-(Allylthio)phenoxy)aniline.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Allylthio)phenoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenoxy and aniline groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used bases for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy or aniline derivatives.
Scientific Research Applications
4-(4-(Allylthio)phenoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-(Allylthio)phenoxy)aniline depends on its specific application. For example, in biological systems, it may interact with enzymes or proteins, altering their activity. The allylthio group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
The following analysis highlights structural, synthetic, and functional distinctions between 4-(4-(Allylthio)phenoxy)aniline and its analogs.
Structural Modifications and Electronic Effects
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃, -OCF₃) enhance stability and modulate reactivity in electrophilic substitution reactions .
- Sulfur/selenium substituents (allylthio, selenazole) may confer redox activity or metal-binding capacity, relevant in catalysis or drug design .
- Bulky substituents (e.g., piperidinyl-propoxy) improve solubility and pharmacokinetic profiles in drug candidates .
Comparison :
- The synthesis of 4-(4-(Allylthio)phenoxy)aniline would likely follow nucleophilic substitution analogous to , replacing the trifluoromethyl reagent with allylthiol.
- Oxadiazole-based analogs require additional cyclization steps, complicating synthesis but enhancing bioactivity .
Biological Activity
4-(4-(Allylthio)phenoxy)aniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound 4-(4-(Allylthio)phenoxy)aniline can be described by the following structural formula:
- Molecular Formula : C₁₄H₁₅NOS
- IUPAC Name : 4-(4-(Allylthio)phenoxy)aniline
Biological Activity Overview
The biological activities of 4-(4-(Allylthio)phenoxy)aniline have been explored in several studies, revealing its potential as an antimicrobial agent and its effects on cancer cell lines.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of phenoxy anilines possess notable activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These results suggest that 4-(4-(Allylthio)phenoxy)aniline may exhibit similar efficacy due to its structural characteristics.
Anticancer Activity
In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines. For example, experiments conducted on human breast cancer cells (MCF-7) showed a significant reduction in cell viability when treated with varying concentrations of 4-(4-(Allylthio)phenoxy)aniline.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
The data indicates a dose-dependent response, highlighting the compound's potential as a therapeutic agent in cancer treatment.
The exact mechanism by which 4-(4-(Allylthio)phenoxy)aniline exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within microbial and cancer cells, leading to disruptions in cellular processes such as DNA replication and protein synthesis.
Case Studies
- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Agents evaluated various phenoxy aniline derivatives, including those structurally similar to 4-(4-(Allylthio)phenoxy)aniline. The study concluded that these compounds could serve as potential lead compounds for developing new antibiotics against resistant strains .
- Cytotoxicity Assessment : In a cytotoxicity study involving multiple cancer cell lines, researchers found that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. This suggests that it may be effective in targeting cancer cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
